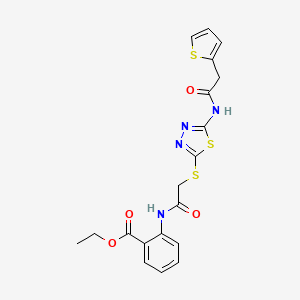

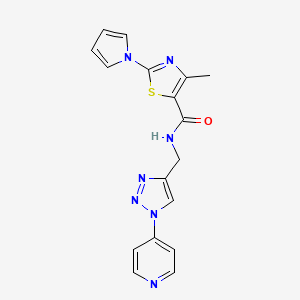

![molecular formula C9H15F7N2O3S2 B2587332 N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid CAS No. 1384433-82-2](/img/structure/B2587332.png)

N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid is a useful research compound. Its molecular formula is C9H15F7N2O3S2 and its molecular weight is 396.34. The purity is usually 95%.

BenchChem offers high-quality N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Trifluoromethanesulfonic Acid in Organic Synthesis

Trifluoromethanesulfonic acid, also known as triflic acid (TfOH), is a highly potent acid used in organic synthesis. Its applications include facilitating electrophilic aromatic substitution reactions, the formation of carbon-carbon and carbon-heteroatom bonds, isomerizations, and the synthesis of carbo- and heterocyclic structures. TfOH's high protonating power and low nucleophilicity enable the generation of cationic species from organic molecules, which can be detected and studied using spectral methods such as NMR and IR spectroscopy. Its experimental simplicity and efficiency in promoting reactions make it a valuable reagent for synthesizing new organic compounds (Kazakova & Vasilyev, 2017).

Microbial Degradation of Polyfluoroalkyl Chemicals

Polyfluoroalkyl chemicals, containing perfluoroalkyl moieties, are used in various industrial and commercial applications. These chemicals are potential precursors to perfluoroalkyl acid (PFAA) compounds. Environmental and microbial degradation of these substances can lead to the formation of persistent and toxic perfluoroalkyl carboxylic (PFCAs) and sulfonic acids (PFSAs). Understanding the biodegradability and environmental fate of these precursors is crucial for assessing their impact and regulating their use. Laboratory investigations on important precursors, such as fluorotelomer-based compounds and perfluoroalkane sulfonamido derivatives, are essential for bridging knowledge gaps and informing future biodegradation studies and ecotoxicological assessments (Liu & Avendaño, 2013).

Use of CF3SO2Cl in Organic Synthesis

Trifluoromethanesulfonyl chloride (CF3SO2Cl) is another compound related to trifluoromethanesulfonic acid, utilized in organic synthesis for the formation of various chemical bonds. It has been employed for trifluoromethylation, trifluoromethylsulfenylation, trifluoromethylsulfinylation, trifluoromethylsulfonylation, and chlorination. Its unique reactivity under reductive conditions, compared to the oxidative conditions required for its sodium salt counterpart, CF3SO2Na, and its exclusive ability for electrophilic chlorination, have been exploited in enantioselective chlorination processes (Chachignon, Guyon, & Cahard, 2017).

properties

IUPAC Name |

2,2,3,3-tetrafluoropropyl N,N'-diethylcarbamimidothioate;trifluoromethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F4N2S.CHF3O3S/c1-3-13-7(14-4-2)15-5-8(11,12)6(9)10;2-1(3,4)8(5,6)7/h6H,3-5H2,1-2H3,(H,13,14);(H,5,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDWZOOKBLKCYHR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=NCC)SCC(C(F)F)(F)F.C(F)(F)(F)S(=O)(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15F7N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N',N-diethyl[(2,2,3,3-tetrafluoropropyl)sulfanyl]methanimidamide; trifluoromethanesulfonic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2587251.png)

![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2587254.png)

![[3,4,5-Triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl ethanoate](/img/no-structure.png)

![6-(2-Methoxyethyl)-4,7,8-trimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2587257.png)

methoxy]carbonyl})amino}acetic acid](/img/structure/B2587265.png)

![2-[3,5-Dimethoxy-4-(2-methylidenebutoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2587272.png)